11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique structure that includes a combination of fluorophenyl, furan, and triazatricyclo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11-acetyl-5-[(3-chlorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 11-acetyl-5-[(3-bromophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
The presence of the fluorophenyl group in 11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substituents, such as chlorine or bromine.
Properties
Molecular Formula |
C23H20FN3O3S2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
11-acetyl-5-[(3-fluorophenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H20FN3O3S2/c1-14(28)26-8-7-18-19(12-26)32-21-20(18)22(29)27(11-17-6-3-9-30-17)23(25-21)31-13-15-4-2-5-16(24)10-15/h2-6,9-10H,7-8,11-13H2,1H3 |
InChI Key |
KNGVMTQUXZZCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)F)CC5=CC=CO5 |
Origin of Product |
United States |
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